molecular formula C19H17BrN2O4 B2465312 methyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate CAS No. 899742-87-1

methyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate

Cat. No. B2465312
CAS RN: 899742-87-1
M. Wt: 417.259
InChI Key: FTBWUGUQHPEHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate is a useful research compound. Its molecular formula is C19H17BrN2O4 and its molecular weight is 417.259. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Coupling

The compounds could be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process is known for its mild and functional group tolerant reaction conditions, and the organoboron reagents used are relatively stable, readily prepared, and generally environmentally benign .

Photoactive Materials

These compounds could be used in the development of photoactive materials. Photochromic solid-state materials are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches . The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Crystal Structure Determination

The compounds could be used in crystal structure determination. Single crystal X-ray diffraction is used to determine the crystal structure of these compounds and identify their conformation characteristics .

4. Synthesis of Furo and Pyrrolo Pyrimidine Analogs Methyl 4-bromobenzoate, a related compound, has been used in the synthesis of three-carbon-bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogs . These analogs are employed as antifolates .

5. Development of Light Responsive Smart Materials The compounds could be used in the development of next-generation light responsive smart materials . The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties .

Photomechanical Molecular Crystals

The compounds could be used in the development of photomechanical molecular crystals. These crystals can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction mechanism .

properties

IUPAC Name

methyl 4-(4-bromo-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4/c1-19-10-15(14-9-12(20)5-8-16(14)26-19)21-18(24)22(19)13-6-3-11(4-7-13)17(23)25-2/h3-9,15H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBWUGUQHPEHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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